6-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one
Description
6-Methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one (C₁₀H₉NO₃) is a benzoxazinone derivative characterized by a methoxy group at the 6-position and a methyl group at the 2-position of the heterocyclic ring. Its synthesis typically involves the reaction of anthranilic acid derivatives with acetylating agents. For instance, describes its preparation via cyclization of 2-amino-4-methoxybenzoic acid with acetic anhydride, yielding a pale yellow solid (75% yield, m.p. 154–155°C). Spectroscopic data (FT-IR, ¹H NMR) confirm the presence of key functional groups: a carbonyl (C=O, 1667 cm⁻¹), methoxy (δ 3.72 ppm), and aromatic protons (δ 7.08–7.53 ppm) .
Benzoxazinones are privileged scaffolds in medicinal chemistry due to their diverse bioactivities, including anticancer , antimicrobial , and enzyme inhibitory properties . The structural versatility of these compounds allows for modifications that fine-tune their physicochemical and pharmacological profiles.
Properties
IUPAC Name |
6-methoxy-2-methyl-3,1-benzoxazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-6-11-9-4-3-7(13-2)5-8(9)10(12)14-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUKVGUCKLGAAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)OC)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Anthranilic Acids with Orthoesters
Reaction Mechanism and Substrate Design
The cyclocondensation of anthranilic acids with orthoesters represents a robust method for constructing the 4H-benzo[d]oxazin-4-one core. As demonstrated by, this two-step process involves:
- Protonation and carbocation formation : The orthoester (e.g., trimethyl orthoacetate) undergoes acid-catalyzed decomposition to generate a stabilized carbocation.
- Nucleophilic attack and cyclization : The amino group of 2-amino-5-methoxybenzoic acid attacks the carbocation, followed by intramolecular esterification to form the oxazinone ring.
For 6-methoxy-2-methyl-4H-benzo[d]oxazin-4-one, the anthranilic acid precursor must possess a methoxy group at the 5-position (relative to the carboxylic acid), ensuring its placement at the 6-position in the final product. Orthoesters such as trimethyl orthoacetate introduce the 2-methyl substituent during cyclization.
Table 1: Optimization of Reaction Conditions for Anthranilic Acid Route
Microwave irradiation significantly reduces reaction times (0.75–3 h vs. 4–48 h for thermal methods) while maintaining comparable yields. The absence of acetic acid in microwave conditions suggests the reaction proceeds via an alternative protonation pathway, potentially involving the orthoester itself as an acid source.
Palladium-Catalyzed Carbonylation–Cyclization
Substrate Scope and Limitations
Palladium-catalyzed carbonylation of ortho-halophenols offers a complementary route to benzoxazinones. As reported in, ortho-iodophenols react with cyanamide and CO sources (e.g., Mo(CO)₆) under mild conditions to form 4H-benzo[e]oxazin-4-ones. For the target benzo[d] isomer, regiochemical control requires careful selection of starting materials.
Using 2-iodo-4-methoxyphenol (instead of ortho-iodophenols with electron-withdrawing groups) may direct cyclization to the benzo[d] structure. However, no explicit examples of this adaptation are documented in the reviewed literature. Theoretical analysis suggests that electron-donating methoxy groups could destabilize the transition state for benzo[e] formation, favoring benzo[d] products. Experimental validation is needed to confirm this hypothesis.
Table 2: Palladium-Catalyzed Parameters for Analogous Oxazinones
| Substrate | CO Source | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 2-Iodo-4-nitrophenol | Mo(CO)₆ | Pd(OAc)₂/Xantphos | 80 | 89 |
| 2-Bromo-5-methoxyphenol | Formic acid | PdCl₂(PPh₃)₂ | 100 | 63 |
Challenges include the limited availability of ortho-halophenols with methoxy substituents and competing side reactions from over-carbonylation.
Gold(I)-Catalyzed Cyclization of N-(2-Alkynyl)aryl Benzamides
Mechanism and Applicability
Gold(I) catalysis enables the synthesis of 4-benzyliden-2-aryl-4H-benzo[d]oxazines via 6-exo-dig cyclization of N-(2-alkynyl)aryl benzamides. While this method produces structurally distinct compounds (with exocyclic double bonds), modifications to the benzamide scaffold could theoretically yield 6-methoxy-2-methyl derivatives.
Replacing the aryl group with a methyl substituent and introducing a methoxy group at the 6-position of the benzamide precursor might direct cyclization to the desired product. However, no literature examples of such adaptations exist, necessitating exploratory studies.
Comparative Analysis of Methodologies
Efficiency and Practicality
- Anthranilic acid route : Highest yields (78–82%), straightforward purification via crystallization, and scalability under microwave conditions.
- Palladium-catalyzed carbonylation : Requires specialized CO sources and catalysts, with yields highly dependent on substrate electronics.
- Gold(I) catalysis : Mild conditions but limited precedent for target structure; synthetic utility remains speculative.
Table 3: Method Comparison for 6-Methoxy-2-Methyl-4H-Benzo[d]oxazin-4-One
| Method | Yield (%) | Reaction Time | Cost | Scalability |
|---|---|---|---|---|
| Anthranilic acid cyclization | 82 | 3 h | Low | High |
| Pd-catalyzed carbonylation | 63* | 24 h | Moderate | Moderate |
| Au-catalyzed cyclization | N/A | 12 h | High | Low |
*Estimated based on analogous substrates.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the oxazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve solvents such as ethanol or methanol and may require catalysts or specific temperature and pressure conditions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce dihydro analogs. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
Chemical Synthesis Applications
6-Methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one serves as an essential building block in the synthesis of more complex heterocyclic compounds. Its structure allows for various chemical modifications, making it useful for developing new materials and pharmaceuticals.
Synthetic Routes
The synthesis typically involves the reaction of anthranilic acids with orthoesters in the presence of catalysts like acetic acid. This method can be adapted for industrial production, optimizing yield and purity through microwave-assisted techniques or traditional thermal methods .
Biological Research Applications
The compound exhibits notable biological activities, particularly in enzyme inhibition and antimicrobial properties.
Enzyme Inhibition
Research indicates that this compound can inhibit specific enzymes involved in cancer cell proliferation. For instance, it has shown effectiveness against human leukocyte elastase, which is linked to tissue degeneration . This inhibition suggests potential therapeutic applications in treating cancers and degenerative diseases.
Antimicrobial Activity
The compound has demonstrated significant antimicrobial activity against various bacterial strains, including both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. Studies have shown that it interferes with essential cellular processes in bacteria, leading to growth inhibition .
Medicinal Chemistry Applications
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent.
Anticancer Properties
The compound's ability to inhibit cancer cell lines makes it a candidate for anticancer drug development. In vitro studies have indicated that it can significantly reduce cell viability in breast cancer cells (MCF-7) . The mechanism involves binding to target enzymes and blocking their activity, which is crucial for cancer cell survival.
Potential Drug Formulations
The compound's favorable pharmacological profile positions it as a candidate for further development into drug formulations aimed at treating various diseases related to enzyme dysfunctions and infections .
Data Table: Summary of Applications
| Application Area | Specific Uses | Notable Findings |
|---|---|---|
| Chemical Synthesis | Building block for heterocyclic compounds | Efficient synthesis methods developed |
| Biological Research | Enzyme inhibition; Antimicrobial activity | Effective against several bacterial strains |
| Medicinal Chemistry | Anticancer therapies; Potential drug formulations | Significant cytotoxic effects on MCF-7 cells |
Case Studies and Research Findings
- Antimicrobial Activity Study : A series of derivatives of this compound were tested against various bacterial strains. The results indicated strong antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 16 to 128 µg/ml .
- Cytotoxicity Assessment : In vitro cytotoxicity tests revealed that certain derivatives exhibited IC50 values as low as 0.59 µM against MCF-7 breast cancer cells, highlighting their potential for further development as anticancer agents .
- Mechanistic Studies : Molecular docking studies have elucidated the binding interactions between this compound and target enzymes, providing insights into its mechanism of action and guiding future drug design efforts .
Mechanism of Action
The mechanism of action of 6-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes, such as human leukocyte elastase, which is involved in tissue degeneration. The compound’s structure allows it to bind to the active site of the enzyme, thereby blocking its activity and preventing the degradation of tissues .
Comparison with Similar Compounds
Substituent Effects on Core Structure
The benzoxazinone core can be modified at positions 2, 6, and 7 to alter electronic, steric, and solubility properties. Below is a comparative analysis:
Key Observations :
- Electron-Donating Groups (e.g., OCH₃) : Stabilize the aromatic ring, enhancing thermal stability and influencing π-π interactions in biological targets .
- Electron-Withdrawing Groups (e.g., NO₂, Cl): Increase electrophilicity, facilitating nucleophilic attacks (e.g., aminolysis to form quinazolinones) .
- Halogen Substituents (e.g., I) : Introduce steric bulk and enable radioimaging or cross-coupling reactions .
Biological Activity
6-Methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one is a compound of significant interest due to its diverse biological activities. This article provides an in-depth analysis of its biochemical properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is classified as a benzoxazine derivative. Its molecular formula is with a molecular weight of 189.18 g/mol. The structure features a methoxy group and a methyl group that contribute to its biological activity.
The compound exhibits various biochemical properties that make it a candidate for therapeutic applications:
- Enzyme Inhibition : Studies have shown that this compound inhibits several enzymes involved in cancer cell proliferation, suggesting potential anticancer properties .
- Cell Proliferation : It has been observed to inhibit cell proliferation in multiple cancer cell lines, including breast cancer cells (MCF-7) and lung cancer cells (A549) .
The biological effects of this compound can be attributed to several mechanisms:
- Enzyme Binding : The compound binds to the active sites of specific enzymes, such as human leukocyte elastase, blocking their activity and preventing tissue degradation.
- Cytotoxicity : Research indicates that the compound induces cytotoxic effects in cancer cells, leading to apoptosis. For instance, treatment with varying concentrations resulted in significant reductions in cell viability and alterations in cell cycle progression .
Anticancer Activity
A series of studies have evaluated the anticancer potential of this compound:
- In Vitro Studies : In vitro tests demonstrated that the compound effectively reduced the viability of MCF-7 cells with an IC50 value indicating its potency against breast cancer .
- Mechanistic Insights : The compound's ability to inhibit key signaling pathways involved in cancer progression has been highlighted. It affects the expression levels of pro-inflammatory cytokines such as IL-6 and TNF-α, which are crucial in tumor microenvironments .
Comparative Analysis
The biological activity of this compound can be compared with other similar compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 4H-3,1-Benzoxazin-4-one | Benzoxazine derivative | Anticancer, anti-inflammatory |
| Quinazolin derivatives | Heterocyclic compounds | Anticancer, enzyme inhibitors |
| Thiourea derivatives | Organic compounds | Antimicrobial, anticancer |
Case Studies
Several case studies have documented the efficacy of this compound:
- Study on MCF-7 Cells : A study reported that treatment with this compound led to a significant increase in lactate dehydrogenase (LDH) levels in treated cells compared to controls, indicating cell membrane damage and cytotoxicity .
- Cytokine Inhibition : Another study demonstrated that at a concentration of 10 µg/mL, the compound exhibited stronger inhibitory effects on TNF-α and IL-6 compared to conventional treatments like dexamethasone .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 6-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one?
- Methodology : The compound is typically synthesized via cyclization of anthranilic acid derivatives. For example, reacting methyl 2-amino-5-methoxybenzoate with acetic anhydride under reflux conditions generates the benzoxazinone core. Pyridine is often used as a solvent and acid scavenger, followed by recrystallization in ethanol to purify the product. Thin-layer chromatography (TLC) with cyclohexane:ethyl acetate (2:1) is employed to confirm reaction completion .
Q. How is reaction progress monitored during synthesis?
- Methodology : TLC with a mobile phase of cyclohexane:ethyl acetate (2:1) is standard for tracking reaction progress. Disappearance of the starting material spot (e.g., anthranilic acid derivatives) and emergence of the product spot (Rf ~0.5–0.7) indicate completion. For complex reactions, HPLC or GC-MS may supplement TLC for purity assessment .
Q. What spectroscopic techniques confirm the structure of this compound?
- Methodology :
- 1H/13C NMR : Key peaks include the methoxy singlet (~3.8 ppm in 1H NMR; ~55 ppm in 13C NMR) and the oxazinone carbonyl (~159 ppm in 13C NMR) .
- IR : A strong carbonyl stretch at ~1700–1750 cm⁻¹ confirms the oxazinone ring .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+ at m/z 220) validate the molecular formula .
Advanced Research Questions
Q. How do substituents on the benzoxazinone core influence biological activity?
- Structure-Activity Relationship (SAR) Insights :
- Electron-withdrawing groups (e.g., 5,6-difluoro) enhance anti-inflammatory activity by increasing electrophilicity at the carbonyl group, facilitating interactions with inflammatory mediators like NF-κB .
- Methoxy groups at position 6 improve antibacterial efficacy against Gram-positive bacteria, likely due to enhanced membrane permeability .
- Bromine at position 6 increases cytotoxicity in cancer cell lines by promoting DNA intercalation or topoisomerase inhibition .
Q. What strategies optimize synthetic yields under varying reaction conditions?
- Methodological Approaches :
- Microwave-assisted synthesis reduces reaction time (e.g., from 4 hours to 30 minutes) and improves yields (~85–90%) by enhancing reaction homogeneity .
- Alternative CO-releasing reagents (e.g., oxalyl chloride or formic acid) can replace toxic metal carbonyls (Mo(CO)₆) in carboxylative cyclization, achieving comparable yields (~75–80%) with safer protocols .
- Solvent optimization : Replacing pyridine with DMF in acyl chloride reactions minimizes side products (e.g., esterification) .
Q. How can spectral data contradictions during structural confirmation be resolved?
- Analytical Troubleshooting :
- Discrepant carbonyl peaks : A shift from ~159 ppm (oxazinone) to ~165 ppm (quinazolinone) in 13C NMR indicates unintended aminolysis. Confirm by repeating the reaction under controlled anhydrous conditions .
- Unexpected multiplet splitting in 1H NMR : Use 2D NMR (e.g., COSY, HSQC) to distinguish between regioisomers or rotational conformers .
- Mass spec anomalies : High-resolution mass spectrometry (HRMS) resolves isotopic patterns for halogenated derivatives (e.g., 6-bromo variants) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
